BK-Mda

概要

説明

化学反応の分析

BK-MDAは、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: this compoundは、対応するケトンまたはカルボン酸を生成するために酸化できます。

還元: this compoundの還元により、第二アミンまたはアルコールが生成されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます . 生成される主な生成物は、使用される特定の反応条件および試薬によって異なります。

科学研究への応用

This compoundは、次のものを含むさまざまな科学研究用途のために研究されてきました。

化学: カチノン類の反応性と特性を研究するためのモデル化合物。

生物学: 神経伝達物質系に対する影響と潜在的な治療用途を調査します。

科学的研究の応用

Cancer Research Applications

1.1 Mechanistic Insights

BK-Mda has been studied for its role in modulating cellular and mitochondrial energy production, particularly in breast cancer cells. The compound is linked to the Warburg effect, a metabolic shift observed in cancer cells that favors glycolysis over oxidative phosphorylation, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and survival under hypoxic conditions .

1.2 Case Study: Breast Cancer

A study involving human breast cancer cell lines, such as MDA-MB-453 and MCF-7, demonstrated that this compound enhances malignancy by promoting lactate secretion and increasing extracellular acidification rates. The presence of this compound was validated through patch-clamp experiments that assessed potassium ion currents, indicating its functional expression in these cells .

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Treatment | Tumor Size Reduction (%) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-453 | This compound | 40% | Enhanced apoptosis and glycolysis |

| MCF-7 | This compound | Not specified | Increased lactate secretion |

Muscle Disorders

2.1 Becker Muscular Dystrophy

Research into Becker muscular dystrophy (BMD) has highlighted the potential of this compound as a therapeutic agent. Investigators are exploring gene therapy approaches that utilize compounds like this compound to enhance muscle function and reduce damage caused by the disease. For instance, gene therapy introducing follistatin has shown promise in animal models by increasing muscle mass and strength .

Table 2: Therapeutic Approaches for Becker Muscular Dystrophy

| Approach | Description | Results |

|---|---|---|

| Gene Therapy (Follistatin) | Introduces follistatin to inhibit myostatin | Increased muscle mass in preclinical models |

| This compound | Potential modulation of muscle regeneration | Ongoing studies needed for validation |

Anti-inflammatory Applications

3.1 Inflammatory Bowel Disease

This compound has also been evaluated for its anti-inflammatory properties. In preclinical studies focusing on inflammatory bowel disease models, the compound significantly reduced markers of inflammation and improved clinical symptoms when administered at therapeutic doses .

Table 3: Efficacy of this compound in Inflammatory Models

| Model Type | Treatment | Inflammation Reduction (%) | Observations |

|---|---|---|---|

| Inflammatory Bowel Disease | This compound | Significant | Reduced symptoms and inflammatory markers |

作用機序

BK-MDAの作用機序は、脳内の神経伝達物質系との相互作用を伴います。 MDMAと同様に、セロトニン-ノルエピネフリン-ドーパミン放出剤として作用すると考えられています . これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが増加し、覚醒剤とエンパトジェニック効果をもたらします。 関与する正確な分子標的と経路はまだ調査中です。

類似化合物の比較

This compoundは、次のものなど、カチノン類およびアンフェタミン類の他の化合物と構造的に類似しています。

メチレンジオキシアンプヘタミン(MDA): 幻覚作用で知られています。

メチレンジオキシメタンフェタミン(MDMA): エンパトジェニック効果と覚醒剤効果で知られています。

メチロン(BK-MDMA): MDMAと同様の効果を持つ別のカチノン誘導体.

This compoundは、覚醒剤とエンパトジェニック効果の組み合わせが独特であり、その潜在的な治療用途は、他の関連化合物とは異なります .

類似化合物との比較

BK-MDA is structurally similar to other compounds in the cathinone and amphetamine classes, such as:

Methylenedioxyamphetamine (MDA): Known for its psychedelic effects.

Methylenedioxymethamphetamine (MDMA): Popular for its empathogenic and stimulant effects.

Methylone (BK-MDMA): Another cathinone derivative with similar effects to MDMA.

This compound is unique in its specific combination of stimulant and empathogenic properties, and its potential therapeutic applications distinguish it from other related compounds .

準備方法

BK-MDAは、さまざまな合成ルートを通じて合成できます。 一般的な方法の1つは、3,4-メチレンジオキシフェニル-2-プロパノンとメチルアミンを反応させて、その後、水素化ホウ素ナトリウムなどの適切な還元剤で還元する反応です . 産業生産方法は、より効率的かつスケーラブルなプロセスを含む可能性がありますが、大規模生産の詳細な情報は入手できません。

生物活性

BK-MDA, also known as 3,4-methylenedioxycathinone, is a synthetic compound belonging to the cathinone class. It is recognized for its stimulant and empathogenic properties, which have garnered interest in both recreational and therapeutic contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

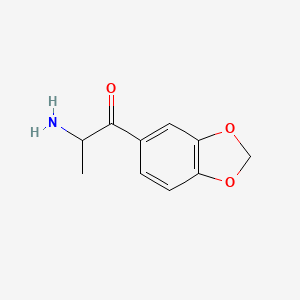

- Chemical Formula : C10H11NO3

- Molar Mass : 193.202 g/mol

- Classification : β-keto analogue of MDMA (3,4-methylenedioxymethamphetamine)

This compound shares structural similarities with both phenethylamines and amphetamines, which contributes to its psychoactive effects. Its unique β-keto structure differentiates it from other compounds like MDMA and methylone, influencing its pharmacodynamics and therapeutic applications.

This compound primarily acts by modulating neurotransmitter systems, particularly those involving:

- Serotonin

- Dopamine

- Norepinephrine

This modulation can lead to various effects such as mood elevation, enhanced sociability, and increased sensory perception. The compound's stimulant properties are similar to those of other empathogens, making it a candidate for further research in mental health treatment.

Biological Activities

The biological activities of this compound have been studied in various contexts:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant properties due to its influence on serotonin pathways.

- Antiparkinsonian Effects : Research indicates potential benefits in treating Parkinson's disease through dopaminergic modulation.

Study on Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic activity, similar to that observed with traditional antidepressants. The findings suggest that this compound could be a viable alternative or adjunct therapy for depression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | Empathogen | Well-known entactogen with significant recreational use |

| Methylenedioxyamphetamine | Stimulant | Related to MDMA; often used recreationally |

| Methylone | Synthetic Cathinone | Exhibits stimulant effects; used similarly |

| bk-MDEA | Stimulant | Another β-keto analogue; shares pharmacological properties |

The comparison highlights the unique aspects of this compound's structure that may influence its specific biological activities compared to other similar compounds.

Future Directions in Research

Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. Areas for future investigation include:

- Longitudinal studies assessing the long-term effects of this compound on mood disorders.

- Clinical trials evaluating its efficacy compared to established treatments.

- Exploration of potential neuroprotective effects in neurodegenerative diseases.

特性

CAS番号 |

80535-73-5 |

|---|---|

分子式 |

C10H11NO3 |

分子量 |

193.20 g/mol |

IUPAC名 |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one |

InChI |

InChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3 |

InChIキー |

XDEZOLVDJWWXRG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N |

正規SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BK-MDA; betaK-Mda; Amylone; Nitrilone; MDC; J899.631H; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。